
4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide is a compound that belongs to the class of tetrahydropyran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide typically involves the formation of the tetrahydropyran ring followed by the introduction of the methoxyphenylamino group and the carboxylic acid amide functionality. Common synthetic routes include:
Hydroalkoxylation of Olefins: This method involves the reaction of γ- and δ-hydroxy olefins with catalysts such as platinum or lanthanide triflates to form tetrahydropyran derivatives.
Intramolecular Cyclization: Using catalysts like silver triflate or copper complexes, intramolecular cyclization of hydroxyalkenes can yield tetrahydropyran rings.
Oxa-Michael Addition: This method involves the addition of an alcohol to an enone or enal in the presence of a catalyst to form the tetrahydropyran ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness. This could include continuous flow processes and the use of more efficient catalysts to reduce reaction times and improve product purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be used to replace functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The tetrahydropyran ring provides structural stability and can enhance the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Methoxyphenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid, N-benzylamide
- 2-(3-Methoxyphenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid, N-benzylamide
- 2-(4-Methoxyphenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid, N-benzylamide
Uniqueness
4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide is unique due to its specific combination of functional groups and its tetrahydropyran ring structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C13H18N2O3 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
4-(4-methoxyanilino)oxane-4-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-17-11-4-2-10(3-5-11)15-13(12(14)16)6-8-18-9-7-13/h2-5,15H,6-9H2,1H3,(H2,14,16) |
InChI-Schlüssel |
GGAMNDUIVBJZKD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2(CCOCC2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


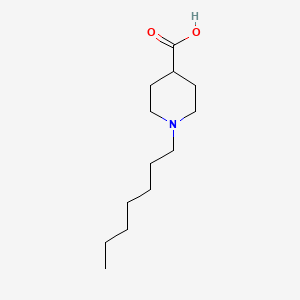
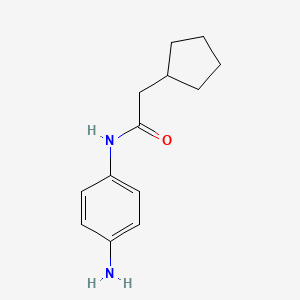

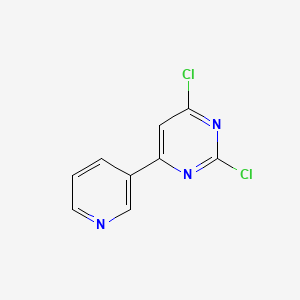
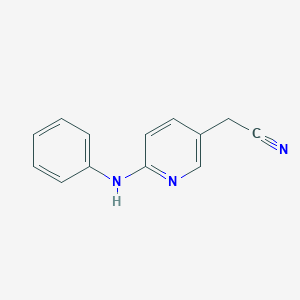
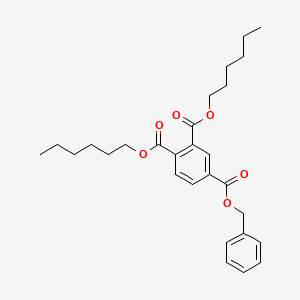

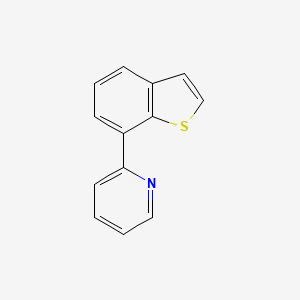
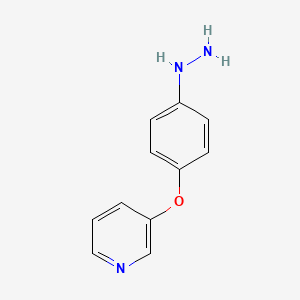
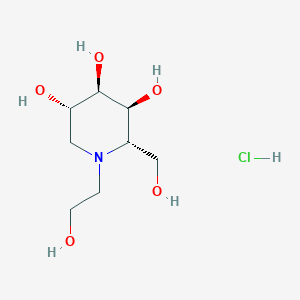
![7-(benzylamino)-3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B13865985.png)

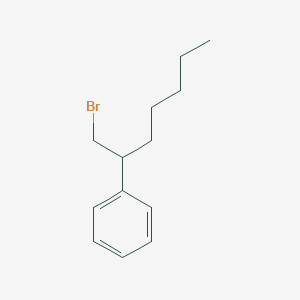
![5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one](/img/structure/B13866010.png)
